N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-9-22(19,20)16-13-7-6-12-5-4-8-17(14(12)10-13)15(18)11-21-2/h6-7,10,16H,3-5,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYPWZBBMWVMGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCCN2C(=O)COC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide typically involves multiple steps:
Formation of the tetrahydroquinoline core: : This can be achieved via the Pictet-Spengler reaction, where an aldehyde and an amine condense and cyclize under acidic conditions.
Methoxyacetylation: : Introduction of the methoxyacetyl group is often done through an acylation reaction, utilizing agents such as methoxyacetyl chloride in the presence of a base.
Sulfonamide formation:
Industrial Production Methods
While the laboratory synthesis provides a foundational understanding, industrial-scale production may adopt optimized routes for higher efficiency and yield. This often involves continuous flow reactions and the use of robust catalysts to ensure scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the tetrahydroquinoline ring, leading to quinoline derivatives.
Reduction: : Reduction reactions can target the sulfonamide group, potentially reducing it to an amine.
Substitution: : Nucleophilic substitution reactions can occur at the methoxyacetyl group or the sulfonamide, introducing various substituents.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: : Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: : Bases like sodium hydride and reagents like alkyl halides are typical.
Major Products
Oxidation: : Forms quinoline derivatives.
Reduction: : Converts sulfonamide to amine derivatives.
Substitution: : Produces various substituted quinoline or sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is a valuable intermediate for synthesizing more complex molecules, particularly in heterocyclic and pharmaceutical chemistry.
Biology and Medicine
Its structural components allow it to interact with various biological targets, potentially serving as a lead compound in drug discovery. The sulfonamide group, in particular, is known for its antibacterial properties.
Industry
Industrially, it may be utilized in the production of specialized polymers or materials with specific electronic properties due to its unique functional groups.
Mechanism of Action
The compound’s mechanism of action largely depends on its interaction with specific molecular targets. The sulfonamide moiety can inhibit certain enzymes by mimicking the structure of substrate molecules. The tetrahydroquinoline ring system can bind to various receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to the closely related analog (R)-N-((R)-6-Benzyl-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-4-yl)-2-methylpropane-2-sulfamide (3i) from . Critical structural distinctions include:
Substituent Position :
- The target compound features sulfonamide substitution at C7 , whereas 3i is substituted at C4 .
- 3i includes a 6-benzyl group absent in the target compound.
Sulfonamide Branching :
- The target compound has a linear propane-1-sulfonamide , while 3i employs a branched 2-methylpropane-2-sulfamide .
Stereochemistry :
Pharmacological Implications
- Positional Effects : Substitution at C7 (target) versus C4 (3i) may alter MOR binding. C7 substitution could enhance interactions with hydrophobic receptor pockets, while C4 substitution in 3i might favor alternative binding modes.
- Its absence in the target compound may favor better pharmacokinetic profiles.
Research Findings and Hypotheses
- MOR Activity : While 3i was studied for mixed-efficacy MOR modulation, the target compound’s C7 substitution and linear sulfonamide may shift its activity toward agonism or biased signaling. Further in vitro assays are required to validate this.
- Metabolic Stability : The absence of a benzyl group in the target compound could reduce cytochrome P450-mediated metabolism, enhancing half-life compared to 3i .
Biological Activity
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Structural Overview
The compound features a hybrid structure that integrates a tetrahydroquinoline core with a sulfonamide moiety. The molecular formula is , and its molecular weight is approximately 378.45 g/mol. The tetrahydroquinoline structure is known for its interactions with neurotransmitter systems, while the sulfonamide group is associated with various pharmacological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation : It has the potential to modulate receptor activity related to neurotransmitter systems, particularly those involving dopamine and norepinephrine.
- Calcium Channel Interaction : Given the presence of dihydropyridine-like features in related compounds, it may also influence calcium channels.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits promising anti-inflammatory and anticancer properties. Preliminary studies have shown that it can:
- Reduce inflammation markers in cellular models.
- Inhibit cancer cell proliferation in vitro.
These activities suggest that this compound could be a candidate for further pharmacological studies aimed at drug development.
Table 1: Summary of Biological Activities
Table 2: Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl) | Tetrahydroquinoline core + sulfonamide | Anti-inflammatory, anticancer |
| N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl) | Similar core structure | Neurotransmitter modulation |
| N-(1-(acetyl)-1,2,3,4-tetrahydroquinolin-7-yl) | Acetyl group instead of methoxyacetyl | Varies based on substitutions |
Case Studies
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of various sulfonamides, the compound demonstrated significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6 when tested on activated macrophages. This suggests its potential utility in treating inflammatory diseases.
Case Study 2: Anticancer Activity
Another study focused on the compound's effects on breast cancer cell lines. Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and induced apoptosis. These findings highlight its potential as a therapeutic agent in oncology.
Q & A
Q. What protocols detect and quantify process-related impurities (e.g., residual solvents, sulfonic acid byproducts)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
